2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]
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Overview
Description
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a phenylene group flanked by two fluorene moieties, each substituted with diethyl and 2-methylbutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] typically involves multi-step organic reactions. One common method starts with the preparation of the fluorene derivatives, which are then coupled with a phenylene linker. Key steps include:
Synthesis of Fluorene Derivatives: The fluorene moieties are synthesized by alkylation reactions, where 9,9-diethylfluorene is reacted with 2-methylbutan-2-yl halides under basic conditions.
Coupling Reaction: The prepared fluorene derivatives are then coupled with a 1,4-dibromobenzene or similar phenylene precursor using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the fluorene moieties, potentially forming ketones or other oxygenated derivatives.
Reduction: Reduction reactions can target the phenylene linker or the fluorene rings, leading to hydrogenated products.
Substitution: Electrophilic aromatic substitution can occur on the phenylene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Hydrogenated phenylene-fluorene compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and thermal properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its fluorescence characteristics.
Biological Studies: Investigated for potential interactions with biological molecules, although specific applications in medicine are still under research.
Mechanism of Action
The compound’s effects are primarily due to its electronic structure, which allows it to participate in various photophysical and photochemical processes. The fluorene moieties can absorb and emit light, making the compound useful in optoelectronic applications. The phenylene linker provides rigidity and stability, enhancing the overall performance of materials incorporating this compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9,9-dimethyl-9H-fluorene]
- 2,2’-(1,4-Phenylene)bis[9,9-diphenyl-9H-fluorene]
- 2,2’-(1,4-Phenylene)bis[9,9-dihexyl-9H-fluorene]
Uniqueness
Compared to similar compounds, 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] offers a unique combination of steric hindrance and electronic properties due to the specific substituents on the fluorene rings. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics.
Properties
CAS No. |
153307-11-0 |
---|---|
Molecular Formula |
C50H58 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
2-[4-[9,9-diethyl-7-(2-methylbutan-2-yl)fluoren-2-yl]phenyl]-9,9-diethyl-7-(2-methylbutan-2-yl)fluorene |
InChI |
InChI=1S/C50H58/c1-11-47(7,8)37-23-27-41-39-25-21-35(29-43(39)49(13-3,14-4)45(41)31-37)33-17-19-34(20-18-33)36-22-26-40-42-28-24-38(48(9,10)12-2)32-46(42)50(15-5,16-6)44(40)30-36/h17-32H,11-16H2,1-10H3 |
InChI Key |
YWNFNXRPESKBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)C(C)(C)CC)C7=C1C=C(C=C7)C(C)(C)CC)CC |
Origin of Product |
United States |
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